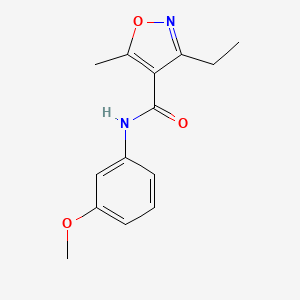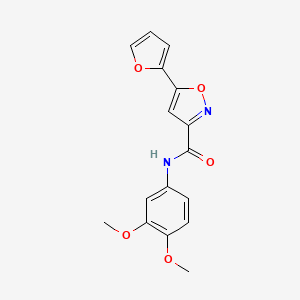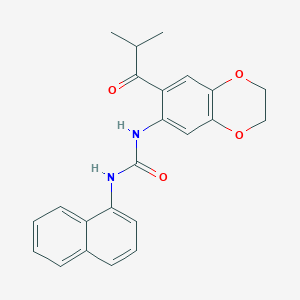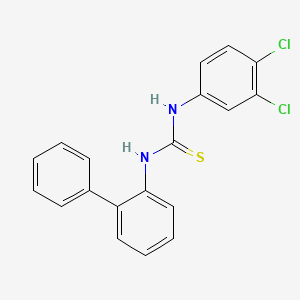![molecular formula C19H20BrN3O2S B4745115 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4745115.png)
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Übersicht
Beschreibung
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. BPTB is a thioamide derivative, which is a class of compounds that have shown promising results in various fields of research.
Wirkmechanismus
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide acts as a competitive inhibitor of the E3 ubiquitin ligase, which is responsible for the recognition and binding of target proteins to the ubiquitin system. By inhibiting this process, this compound can selectively target specific proteins for degradation, allowing for the investigation of their function and role in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the activity of various proteins and enzymes, leading to changes in cellular processes such as protein degradation and DNA repair. Additionally, this compound has been found to have potential applications in cancer research, as it can selectively target cancer cells for degradation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is its selectivity towards specific proteins, allowing for targeted investigations into their function and role in various biological processes. However, this compound can also have off-target effects, leading to unintended consequences and potential complications in experimental design.
Zukünftige Richtungen
There are several potential future directions for the use of 4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in scientific research. One area of interest is in the development of more selective inhibitors, which can further improve the specificity and accuracy of experiments. Additionally, this compound may have potential applications in drug discovery, as it can selectively target disease-causing proteins for degradation. Overall, this compound represents a promising tool for investigating the mechanisms of action of proteins and enzymes, with potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been used in various scientific studies as a tool to investigate the mechanism of action of proteins and enzymes. One of the most notable applications of this compound is in the study of ubiquitin ligases, which are enzymes that play a crucial role in the regulation of protein degradation.
Eigenschaften
IUPAC Name |
4-bromo-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S/c1-2-3-7-17(24)21-15-5-4-6-16(12-15)22-19(26)23-18(25)13-8-10-14(20)11-9-13/h4-6,8-12H,2-3,7H2,1H3,(H,21,24)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLIFNHIWURTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[5-({[2-(4-morpholinyl)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B4745034.png)

![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745049.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B4745070.png)

![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methylpropan-1-ol hydrochloride](/img/structure/B4745078.png)
![N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4745083.png)
![3-{3-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4745086.png)
![ethyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4745099.png)
![4-{2-[(1,3-benzodioxol-5-ylamino)carbonothioyl]hydrazino}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4745109.png)
![2-{[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4745121.png)

